Neohesperidose heptaacetate

Overview

Description

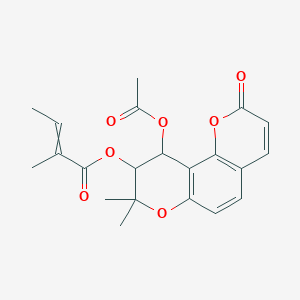

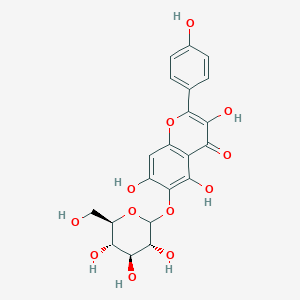

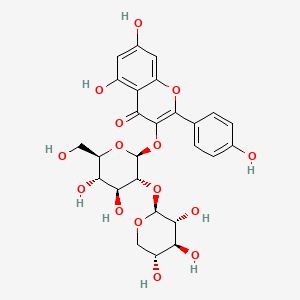

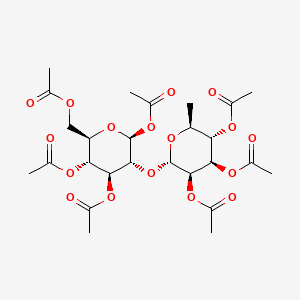

Neohesperidose heptaacetate is a chemical compound with the molecular formula C26H36O17 and a molecular weight of 620.57 g/mol It is a derivative of neohesperidose, a sugar molecule found in citrus fruits

Mechanism of Action

Target of Action

Neohesperidose heptaacetate is a natural flavonoid synthesized by the fruit of Citrus paradisi . It has been studied for its potential as a therapeutic agent in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its antioxidant properties .

Mode of Action

It is known that flavonoids like this compound can interact with various signaling molecules and pathways, modulating cellular functions and responses .

Biochemical Pathways

This compound may affect several biochemical pathways. For instance, Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB are the predominant signaling pathways modulated by flavonoids for ameliorating various diseases both in in vitro and in vivo studies .

Pharmacokinetics

It is known that flavonoids like this compound undergo various metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, n-butyryl glycylation, and lactylation . These metabolic reactions can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential therapeutic applications in various diseases. It may exert anti-inflammatory, antioxidant, and other beneficial effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, pH, and light . Moreover, its action and efficacy can be influenced by the physiological environment, such as the presence of other metabolites and the state of the target cells or tissues.

Biochemical Analysis

Biochemical Properties

Neohesperidose heptaacetate plays a significant role in biochemical reactions due to its structure, which includes multiple acetyl groups. These acetyl groups can interact with various enzymes and proteins, influencing their activity. For instance, this compound is involved in the synthetic preparation of flavonol glycosides, which have immunosuppressant properties . The compound interacts with enzymes involved in acetylation and deacetylation processes, affecting the function of proteins and other biomolecules. These interactions can modulate the activity of enzymes such as histone deacetylases, which play a crucial role in gene expression and cellular function .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s acetyl groups can modify histones, leading to changes in chromatin structure and gene expression . This modification can impact cell proliferation, differentiation, and apoptosis. Additionally, this compound has antioxidant properties, which can protect cells from oxidative stress and reduce inflammation . These effects are particularly relevant in the context of cancer and neurodegenerative diseases, where oxidative stress and inflammation play a significant role in disease progression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, influencing their activity through acetylation. For instance, this compound can inhibit histone deacetylases, leading to increased acetylation of histones and changes in gene expression . This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes, contributing to its potential anticancer effects . Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard storage conditions, but its activity can decrease over time due to hydrolysis and other degradation processes . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism . These effects are particularly relevant in the context of chronic diseases, where long-term modulation of cellular processes is necessary for therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can have toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s protective effects against liver injury are dose-dependent, with higher doses providing greater protection .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to acetylation and deacetylation. The compound interacts with enzymes such as histone deacetylases, influencing their activity and modulating gene expression . Additionally, this compound can affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . These interactions can have significant implications for cellular function and disease progression, particularly in the context of cancer and neurodegenerative diseases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, this compound can be transported into cells via specific transporters, where it can then interact with intracellular proteins and enzymes . These interactions can influence the compound’s distribution within different cellular compartments and tissues, affecting its overall activity and efficacy .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with histones and other nuclear proteins . This localization is essential for its role in modulating gene expression and chromatin structure. Additionally, the compound can accumulate in other organelles, such as mitochondria, where it can exert its antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neohesperidose heptaacetate is synthesized through the acetylation of neohesperidose. The process involves the reaction of neohesperidose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored until completion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is produced on a laboratory scale for research purposes. The production involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Neohesperidose heptaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield neohesperidose and acetic acid.

Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or dilute acids can be used as reagents.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used.

Major Products Formed:

Hydrolysis: Neohesperidose and acetic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neohesperidose heptaacetate has several scientific research applications, including:

Chemistry: Used as a model compound to study acetylation and deacetylation reactions.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as diabetes and cardiovascular disorders.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds

Comparison with Similar Compounds

Neohesperidose heptaacetate can be compared with other similar compounds such as:

Neohesperidin: A flavonoid glycoside found in citrus fruits with similar antioxidant and anti-inflammatory properties.

Hesperidin: Another flavonoid glycoside with comparable biological activities.

Neohesperidin dihydrochalcone: A derivative of neohesperidin used as an artificial sweetener with additional pharmacological properties

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGTFALWGIXGH-VFBVLVIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679897 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19949-47-4 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Neohesperidose heptaacetate in synthesizing Naringin and Neohesperidin?

A1: this compound serves as a crucial starting material in the synthesis of Naringin and Neohesperidin. The process involves treating β-Neohesperidose heptaacetate with hydrogen bromide in acetic acid to yield hexaacetyl α-neohesperidosyl bromide. This bromide then reacts with phloroacetophenone in the presence of silver carbonate and quinoline, leading to the formation of phloroacetophenone-4-neohesperidoside, which ultimately yields Naringin and Neohesperidin. [, ]

Q2: Why were Naringin and Neohesperidin synthesized in this research?

A2: The synthesis of Naringin and Neohesperidin was conducted to investigate the substrate specificity of α-l-rhamnosidase, an enzyme found in Aspergillus species. These naturally occurring flavanone-7-neohesperidosides, found in citrus peels, were chosen as target molecules to understand the enzyme's activity and preference for specific substrates. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.